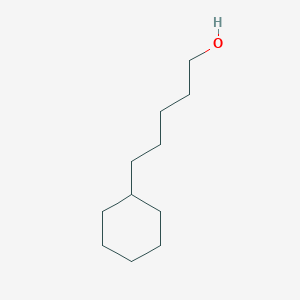
Cyclohexanepentanol
Descripción general
Descripción
Cyclohexanepentanol is a chemical compound that contains a total of 34 bonds. It has 12 non-H bonds, 5 rotatable bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The Cyclohexanepentanol molecule contains a six-membered ring, which is a common structure in organic chemistry . The six-membered ring is known to adopt non-planar conformations to eliminate eclipsing and angle strain .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the types of bonds it contains . For Cyclohexanepentanol, these properties would be influenced by its six-membered ring and hydroxyl group .Aplicaciones Científicas De Investigación
Physicochemical Properties and Applications
Cyclohexane and its derivatives have been studied for their physicochemical properties, which can be crucial in understanding the behavior of Cyclohexanepentanol in various conditions. For example, studies on the viscosity, density, surface tension, and refractive index of cyclohexane mixtures reveal the compound's interactions in different environments (Gómez‐Díaz, Mejuto, & Navaza, 2001). These properties are essential for applications in materials science, chemical engineering, and formulation of chemical mixtures.
Oxidative Transformations and Chemical Reactions
The oxidative transformations of cyclohexane and its derivatives highlight the potential for chemical synthesis and industrial applications. For instance, cyclohexane can undergo dimerization into dimethyldecalins when treated with superelectrophilic systems, showing the versatility of cyclohexane compounds in synthetic chemistry (Akhrem, Churilova, & Vitt, 2001). Such reactions could be relevant for developing new materials or chemicals, including those related to Cyclohexanepentanol.
Environmental and Biodegradation Studies
Research on the degradation of cyclohexane and related compounds by microorganisms like Rhodococcus sp. EC1 offers insights into environmental remediation and biotechnological applications. These studies show the potential for using bacteria to degrade cyclohexane, which could extend to Cyclohexanepentanol if it shares similar chemical properties (Lee & Cho, 2008).
Propiedades
IUPAC Name |
5-cyclohexylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUCFSUZXLHVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296628 | |
| Record name | Cyclohexanepentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1129-66-4 | |
| Record name | Cyclohexanepentanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanepentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



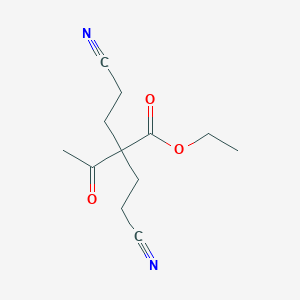
![[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol](/img/structure/B3045657.png)



![7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-](/img/structure/B3045666.png)
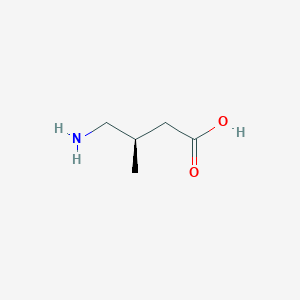
![Urea, N-[3-(dimethylamino)propyl]-N'-methyl-](/img/structure/B3045668.png)
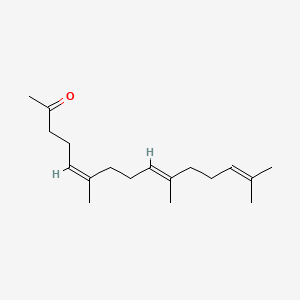
![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)
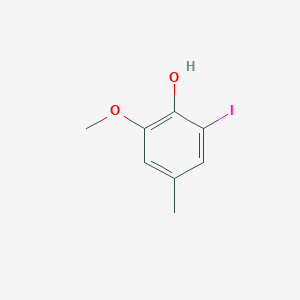
![5-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3045674.png)